An In-depth Technical Guide to 3-Methoxyisoquinoline: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Methoxyisoquinoline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyisoquinoline, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 3-Methoxyisoquinoline, with a particular focus on its relevance to drug discovery and development. The document synthesizes current knowledge, offering practical insights and detailed protocols for researchers in the field.
Introduction
The isoquinoline core is a prominent feature in a vast number of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a methoxy group at the 3-position of the isoquinoline ring system significantly influences its electronic distribution and steric profile, thereby modulating its interaction with biological targets. This makes 3-Methoxyisoquinoline a molecule of considerable interest for the design and synthesis of novel therapeutic agents.[2][3][4] This guide aims to serve as a detailed resource for scientists and researchers, providing in-depth information on the fundamental characteristics and utility of this compound.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical attributes.
Chemical Structure
3-Methoxyisoquinoline possesses a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The methoxy group is attached to the carbon atom at the 3-position of the isoquinoline nucleus.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | PubChem[5] |
| Molecular Weight | 159.18 g/mol | PubChem[5] |
| CAS Number | 16535-84-5 | PubChem[5] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa (Computed) | 5.42 (at 20℃) | ChemicalBook[2] |
| LogP (Computed) | 2.08 | ChemicalBook[2] |
| Density (Computed) | 1.099 g/mL at 25 °C | ChemicalBook[2] |
Synthesis of 3-Methoxyisoquinoline
The synthesis of 3-Methoxyisoquinoline can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of the isoquinoline ring with a methoxide source.
General Synthetic Workflow
A typical synthesis starts from 3-chloroisoquinoline, which is commercially available or can be synthesized from isoquinoline-3-ol. The chloro substituent serves as a good leaving group for nucleophilic aromatic substitution.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on the isoquinoline scaffold.[6]
Materials:
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3-Chloroisoquinoline
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Sodium methoxide (NaOMe)
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Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Rotary evaporator
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Standard glassware for extraction and chromatography
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloroisoquinoline (1.0 eq) in anhydrous methanol.
-
Addition of Reagent: To this solution, add sodium methoxide (1.5 - 2.0 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Methoxyisoquinoline.
Self-Validation: The purity of the final product should be assessed by TLC and its identity confirmed by spectroscopic methods such as NMR and Mass Spectrometry. The expected spectroscopic data should be consistent with the structure of 3-Methoxyisoquinoline.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and a singlet for the methoxy group protons. The aromatic protons will likely appear in the range of δ 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the rings. The methoxy protons should appear as a sharp singlet around δ 3.9-4.1 ppm.
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¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for all ten carbon atoms in the molecule. The carbon of the methoxy group is expected to resonate around δ 55-60 ppm. The aromatic carbons will appear in the downfield region (δ 110-160 ppm), with the carbon attached to the oxygen (C-3) being significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methoxyisoquinoline should display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹
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C=C and C=N stretching (aromatic rings): ~1500-1650 cm⁻¹
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C-O-C stretching (ether): A strong band around 1250-1050 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Methoxyisoquinoline, the molecular ion peak (M⁺) would be expected at m/z 159, corresponding to its molecular weight. Common fragmentation pathways for isoquinoline alkaloids may involve the loss of the methoxy group or fragmentation of the heterocyclic ring.[7]
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[4] The introduction of a methoxy group at the 3-position can fine-tune the molecule's properties for specific applications.
Potential Pharmacological Activities
While specific studies on 3-Methoxyisoquinoline are limited, the broader class of isoquinoline derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities, including:
The methoxy group can act as a hydrogen bond acceptor and influence the lipophilicity of the molecule, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.
Role as a Synthetic Intermediate
3-Methoxyisoquinoline serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The methoxy group can be further functionalized or used to direct subsequent reactions on the isoquinoline ring. This allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
3-Methoxyisoquinoline is a heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and the reactivity of its methoxy group make it an attractive starting material for the synthesis of novel functional molecules. While there is a need for more comprehensive experimental data on its physicochemical and biological properties, this technical guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this versatile scaffold. Further investigation into the pharmacological profile of 3-Methoxyisoquinoline and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. researchgate.net [researchgate.net]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
